molecular formula C10H6FNO4 B3832211 (5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid

(5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid

Cat. No.: B3832211
M. Wt: 223.16 g/mol
InChI Key: GACZBBUDEQHVNM-UHFFFAOYSA-N
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Description

(5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid is a fluorinated derivative of isoindoline-1,3-dione This compound is characterized by the presence of a fluorine atom at the 5-position of the isoindoline ring and an acetic acid moiety attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . . The acetic acid moiety is then introduced through a subsequent reaction with a suitable acylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

(5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes or disruption of protein-protein interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid is unique due to the specific positioning of the fluorine atom and the acetic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACZBBUDEQHVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid
Reactant of Route 2
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(5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid
Reactant of Route 3
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(5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid
Reactant of Route 4
(5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid
Reactant of Route 5
(5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid
Reactant of Route 6
(5-fluoro-1,3-dioxoisoindol-2-yl)acetic acid

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